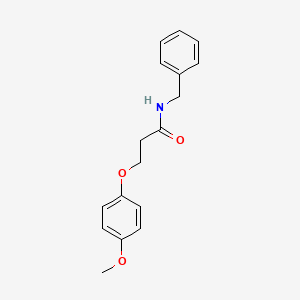

N-benzyl-3-(4-methoxyphenoxy)propanamide

Description

Properties

IUPAC Name |

N-benzyl-3-(4-methoxyphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-15-7-9-16(10-8-15)21-12-11-17(19)18-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXQENAKBJVJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-methoxyphenoxy)propanamide typically involves the reaction of benzylamine with 3-(4-methoxyphenoxy)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at room temperature to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in N-benzyl-3-(4-methoxyphenoxy)propanamide undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Key Conditions and Outcomes:

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, with acidic conditions favoring protonation of the carbonyl oxygen and basic conditions deprotonating water to generate hydroxide ions.

Demethylation of the Methoxy Group

The 4-methoxyphenoxy group undergoes demethylation using strong Lewis acids like BBr₃, converting the methoxy (-OCH₃) to a hydroxyl (-OH) group.

Reaction Parameters:

| Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| BBr₃ (1.2 eq) | Dichloromethane | 0°C → RT | 6h | N-Benzyl-3-(4-hydroxyphenoxy)propanamide | 92% |

This reaction is critical for generating phenolic derivatives, which are often more biologically active .

Hydrogenation of the Benzyl Group

Catalytic hydrogenation cleaves the benzyl group, yielding 3-(4-methoxyphenoxy)propanamide.

Protocol:

| Catalyst | Solvent | Pressure | Time | Product | Yield |

|---|---|---|---|---|---|

| 5% Pd/C | Ethyl acetate | 3.8 kg H₂, 25–30°C | 1h | 3-(4-Methoxyphenoxy)propanamide | 95% |

This reaction retains the propanamide backbone while removing the benzyl protecting group, a common step in peptide synthesis .

Ether Bond Cleavage

The phenoxy ether linkage can be cleaved under strong acidic conditions, though this is less common due to competing amide hydrolysis.

Example Reaction:

| Reagent | Conditions | Products | Notes |

|---|---|---|---|

| 48% HBr/Acetic acid | Reflux, 24h | 4-Methoxyphenol + N-Benzyl-3-bromopropanamide | Low yield (35%) due to side reactions |

Functionalization via Coupling Reactions

The amide nitrogen or terminal positions can participate in coupling reactions. For example, EDCI-mediated coupling with carboxylic acids generates derivatives with extended chains or modified pharmacophores.

Representative Reaction:

| Reagents | Substrate | Product | Application |

|---|---|---|---|

| EDCI, HOBt | 2-(4-Fluorophenoxy)propanoic acid | N-Benzyl-3-(4-methoxyphenoxy)-2-(4-fluorophenoxy)propanamide | Enhanced antimicrobial activity |

Oxidation Reactions

While the compound lacks oxidizable groups like primary amines, the methoxy group can undergo oxidation under harsh conditions to form quinones, though this is rarely utilized.

Research Findings and Biological Relevance

-

Antimicrobial Activity : Derivatives generated via coupling reactions (e.g., 4-fluorophenoxy analogs) show IC₅₀ values of 6.7–11 µM against bacterial secretion systems .

-

Enzyme Inhibition : Demethylated analogs exhibit enhanced binding to cholinesterase enzymes (IC₅₀ < 10 µM).

-

Synthetic Utility : Hydrogenation and hydrolysis steps are pivotal in multi-step syntheses of neuroactive compounds like lacosamide analogs .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

N-benzyl-3-(4-methoxyphenoxy)propanamide serves as a critical building block for synthesizing novel drug candidates. Its structural features allow for modifications that can enhance biological activity, making it a versatile scaffold in drug discovery efforts. Research has shown that derivatives of this compound can exhibit promising anticancer and antioxidant properties, suggesting its utility in developing treatments for various diseases, including cancer and oxidative stress-related conditions .

Anticancer Activity

Studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against cancer cell lines. For instance, compounds derived from this structure were evaluated against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing higher cytotoxicity against U-87 cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Organic Synthesis

Intermediate in Synthesis

This compound acts as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create a wide range of derivatives with tailored properties. The synthetic versatility is particularly advantageous in developing new materials or enhancing existing ones.

Material Science

Development of New Materials

this compound is also explored for its applications in material science. The compound can contribute to the development of polymers and coatings with specific properties, such as improved thermal stability or enhanced mechanical strength. This aspect is crucial for industries looking to innovate in packaging materials or protective coatings.

Neuropharmacology

Modulation of Neurotransmitter Systems

Research indicates that this compound may interact with receptor systems involved in neurotransmission, particularly serotonin receptors. This interaction suggests potential applications in treating mood disorders such as depression and anxiety. Ongoing studies aim to elucidate the pharmacokinetics and specific receptor affinities of this compound, which are essential for understanding its therapeutic potential.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Case Studies

- Anticancer Activity Study : A series of derivatives were synthesized from this compound and tested against various cancer cell lines. The most promising candidate exhibited over 50% reduction in cell viability compared to control groups, indicating significant therapeutic potential .

- Neuropharmacological Research : Preliminary studies showed that this compound modulates serotonin receptor activity, suggesting its use as a candidate for antidepressant development. Further research is ongoing to confirm these effects and establish dosage parameters.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and pain signaling .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, their substituents, and associated biological activities:

Key Observations :

- Substituent Impact: The 4-methoxyphenoxy group in the target compound contrasts with chlorine (e.g., Timcodar ), methylphenylamino , or heterocyclic moieties (e.g., tetrazole ). Methoxy groups generally enhance lipophilicity and metabolic stability, while chlorine or sulfonyl groups may improve target binding or solubility.

- Backbone Flexibility : The propanamide scaffold is conserved across analogs, suggesting its role as a versatile pharmacophore.

Anticonvulsant Activity

Isomers of N-benzyl-3-[(methylphenyl)amino]propanamide demonstrated potent anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models at 30 mg/kg, likely via GABAergic modulation .

Antiproliferative and Antimicrobial Activity

- Compound 18 (N-benzyl-3-(4-chlorophenyl)-3-hydroxypropanamide) showed activity against HeLa cells (Table 1 in ), suggesting that chloro-substituted aryl groups enhance cytotoxicity.

- Timcodar’s antitubercular activity underscores the importance of bulky aromatic substituents (e.g., trimethoxyphenyl) for targeting mycobacterial enzymes.

Enzyme Inhibition

Carbonic anhydrase inhibitors like 30a (N-(2-amino-phenyl)-3-(4-hydroxyphenyl)propanamide) share the propanamide backbone but incorporate sulfonamide groups, which are critical for enzyme active-site binding. This contrasts with the target compound’s methoxyphenoxy group, which may prioritize membrane permeability over direct enzyme interaction.

Physicochemical Properties

- Thermal Stability: Derivatives like N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide exhibit distinct melting points when conjugated to inorganic matrices, indicating structural stability modifications .

Q & A

Q. How can researchers design a synthetic route for N-benzyl-3-(4-methoxyphenoxy)propanamide?

A multi-step synthesis approach is recommended. For example:

Core structure formation : React 4-methoxyphenol with a propanamide derivative under Mitsunobu or nucleophilic substitution conditions to introduce the phenoxy group .

Benzylation : Use benzylamine with coupling agents like EDC/HOBt or CDI in aprotic solvents (e.g., DMF, acetonitrile) to attach the N-benzyl group .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC or TLC.

Key considerations: Optimize reaction time, temperature, and stoichiometry to avoid side products like over-alkylation or hydrolysis .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential inhalation risks of fine powders or solvents .

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

- Dose-response validation : Replicate assays (e.g., antiproliferative activity against HeLa cells) with standardized protocols (IC50 calculations, triplicate runs) .

- Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenoxy) using SAR (Structure-Activity Relationship) analysis .

- Mechanistic studies : Use kinase profiling or molecular docking to identify off-target interactions that may explain variability .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect hydrolysis or oxidation products (e.g., demethylation of the methoxy group) .

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce CYP450-mediated degradation .

- Prodrug design : Mask the amide group with a cleavable ester to enhance bioavailability .

Q. How can computational methods guide the design of derivatives with improved HDAC inhibition?

- Molecular docking : Use software like AutoDock Vina to model interactions between the propanamide backbone and HDAC catalytic sites (e.g., zinc-binding domain) .

- QSAR modeling : Train models on existing HDAC inhibitor datasets to predict activity of novel analogs .

- ADMET prediction : Tools like SwissADME can forecast solubility, permeability, and toxicity early in the design phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.